2-Methyl-3-phenyl-1-propene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Basic Information

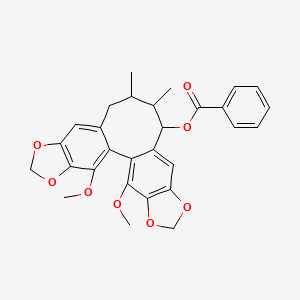

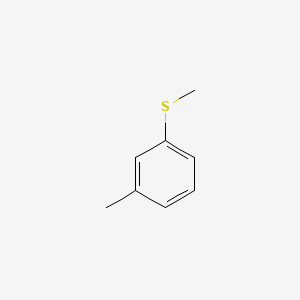

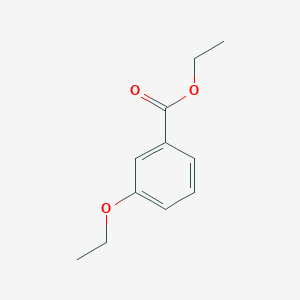

2-Methyl-3-phenyl-1-propene, also known as (2-methylprop-2-en-1-yl)benzene, is a chemical compound with the molecular formula C10H12 . It is a clear, colorless to pale yellow liquid .

Pharmaceutical Applications

2-Methyl-3-phenyl-1-propene is used as an active pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it is used in are not mentioned in the sources.

Solubility

This compound is slightly soluble in aqueous solvents . This property can be important in various research and industrial applications where the solubility of the compound can affect its behavior and effectiveness.

Storage and Handling

It should be stored away from oxidizing agents, and the container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . This is important to prevent any unwanted reactions and to maintain the stability of the compound.

Chromatography Applications

Although not explicitly mentioned in the sources, compounds like 2-Methyl-3-phenyl-1-propene can be used in chromatography applications . Chromatography is a technique used to separate mixtures and it’s widely used in biochemical research.

Wirkmechanismus

Target of Action

2-Methyl-3-phenyl-1-propene, also known as Methallylbenzene, is an organic compound that is primarily used as a source of the allyl group in allylation reactions . The primary targets of 2-Methyl-3-phenyl-1-propene are the molecules or structures in the body that can undergo allylation reactions.

Mode of Action

The mode of action of 2-Methyl-3-phenyl-1-propene involves the transfer of the allyl group to its target molecules. This process is facilitated by the presence of a catalyst and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-3-phenyl-1-propene are those involving molecules that can undergo allylation reactions. The addition of the allyl group can significantly alter the structure and function of these molecules, leading to downstream effects that can influence various biological processes .

Pharmacokinetics

It is known to be slightly soluble in aqueous solvents , which may affect its bioavailability.

Result of Action

The molecular and cellular effects of 2-Methyl-3-phenyl-1-propene’s action are largely dependent on the specific molecules that it targets. By adding an allyl group to these molecules, 2-Methyl-3-phenyl-1-propene can induce changes in their structure and function, potentially leading to various biological effects .

Action Environment

The action, efficacy, and stability of 2-Methyl-3-phenyl-1-propene can be influenced by various environmental factors. For instance, its solubility in aqueous solvents can affect its distribution within the body . Additionally, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition to maintain its stability .

Eigenschaften

IUPAC Name |

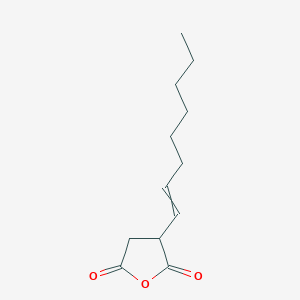

2-methylprop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTNFIYGTWARIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186555 | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | (2-Methyl-2-propenyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Methyl-3-phenyl-1-propene | |

CAS RN |

3290-53-7 | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003290537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-methyl-2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-methyl-3-phenyl-1-propene synthesized, and what are its key physical properties?

A1: 2-Methyl-3-phenyl-1-propene can be synthesized through the reaction of phenylmagnesium bromide with methallyl chloride. This reaction yields a mixture of 2-methyl-3-phenyl-1-propene and its isomer, 2-methyl-1-phenyl-1-propene. [] The physical properties of 2-methyl-3-phenyl-1-propene, including its freezing point, are detailed in the research paper "The Synthesis and Purification of Aromatic Hydrocarbons. 3 - Isobutylbenzene Sec-Butylbenzene." []

Q2: Can enzymes catalyze reactions involving 2-methyl-3-phenyl-1-propene?

A2: Yes, research indicates that a specific engineered enzyme, a triple mutant of P450pyr monooxygenase (P450pyrTM), can catalyze the epoxidation of 2-methyl-3-phenyl-1-propene. This reaction exhibits high enantioselectivity, leading to the preferential formation of one specific enantiomer of the epoxide product. [] This enzymatic approach offers a potentially valuable route for the synthesis of chiral epoxides, which are important building blocks in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium 4-[2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl] 2-sulphonatosuccinate](/img/structure/B1582085.png)